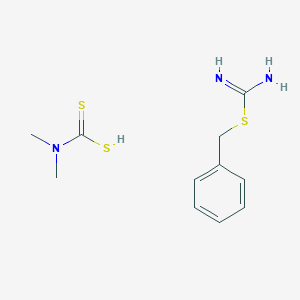
benzyl carbamimidothioate;dimethylcarbamodithioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl carbamimidothioate;dimethylcarbamodithioic acid is a compound that has garnered interest in various fields of chemistry and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl carbamimidothioate can be synthesized through a reaction involving benzylamine and carbon disulfide in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency . Dimethylcarbamodithioic acid can be prepared by reacting dimethylamine with carbon disulfide, followed by acidification .
Industrial Production Methods
Industrial production of these compounds often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzyl carbamimidothioate and dimethylcarbamodithioic acid undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert these compounds into their respective amines and thiols.
Substitution: Nucleophilic substitution reactions are common, where the thiocarbonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl carbamimidothioate and dimethylcarbamodithioic acid have diverse applications in scientific research:
Chemistry: Used as intermediates in the synthesis of heterocyclic compounds and other complex molecules.
Biology: Investigated for their potential as enzyme inhibitors and modulators of biological pathways.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzyl carbamimidothioate and dimethylcarbamodithioic acid involves their interaction with specific molecular targets. These compounds can inhibit enzyme activity by binding to the active site or modulating the enzyme’s conformation. The pathways involved often include key metabolic and signaling pathways, making these compounds valuable tools in biochemical research .
Comparison with Similar Compounds
Similar Compounds
S-benzyl dithiocarbamates: These compounds share structural similarities and undergo similar chemical reactions.
Carbamates: Commonly used as protecting groups for amines and exhibit similar reactivity.
Uniqueness
Benzyl carbamimidothioate and dimethylcarbamodithioic acid are unique due to their specific structural features and the range of reactions they can undergo. Their versatility in synthetic applications and potential biological activity set them apart from other similar compounds .
Properties
CAS No. |
31236-75-6 |
|---|---|
Molecular Formula |
C11H17N3S3 |
Molecular Weight |
287.5 g/mol |
IUPAC Name |
benzyl carbamimidothioate;dimethylcarbamodithioic acid |
InChI |
InChI=1S/C8H10N2S.C3H7NS2/c9-8(10)11-6-7-4-2-1-3-5-7;1-4(2)3(5)6/h1-5H,6H2,(H3,9,10);1-2H3,(H,5,6) |
InChI Key |
FCCSWEMLDIIZTG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=S)S.C1=CC=C(C=C1)CSC(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


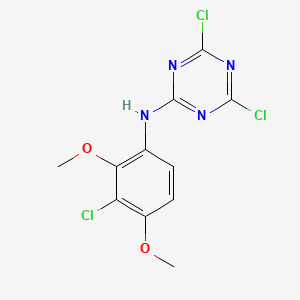
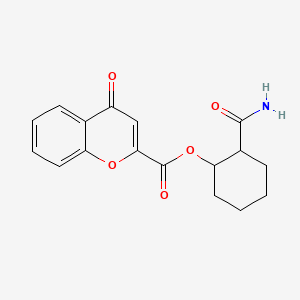

![5-{[4-(Dimethylamino)phenyl]methylidene}-2-(ethylsulfanyl)-1,3-thiazol-4(5H)-one](/img/structure/B14689600.png)
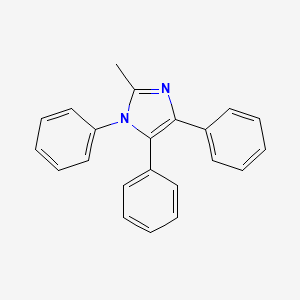
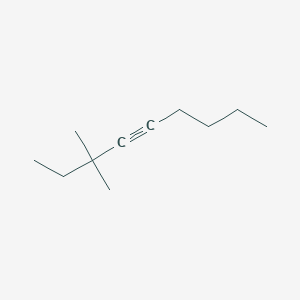
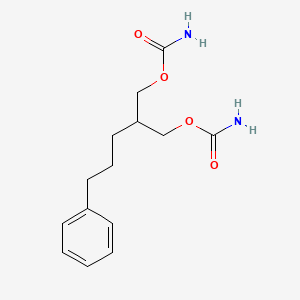
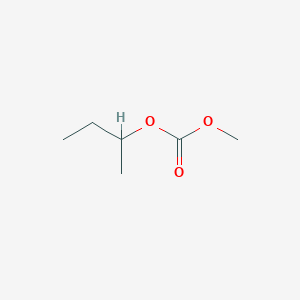


![Benzenamine, N-[5-(phenoxymethyl)-3-phenyl-2-oxazolidinylidene]-](/img/structure/B14689639.png)
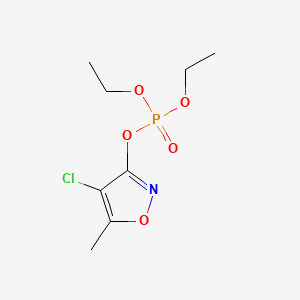
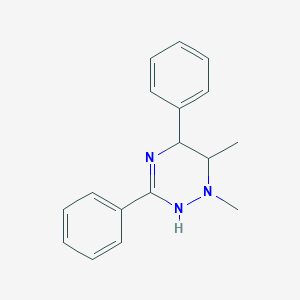
![4-[2-(4-Pentylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14689669.png)
